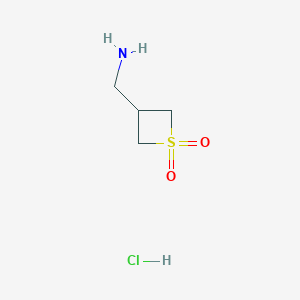![molecular formula C7H5N3O2 B2958245 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid CAS No. 1016241-56-7](/img/structure/B2958245.png)
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen cyanide for the formation of tricyanopyrrolo[2,3-b]pyrazine and reducing agents for the reduction of nitro groups to amino groups . Major products formed from these reactions include tricyanopyrrolo[2,3-b]pyrazine and 5-aminopyrrolo[2,3-b]pyrazine .
Scientific Research Applications
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules. In biology and medicine, it is studied for its kinase inhibitory properties, making it a potential candidate for the development of anticancer drugs . Additionally, it has applications in the pharmaceutical industry for the development of antimicrobial, antiviral, and anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is the Janus kinase 3 (JAK3), where it acts as an ATP-competitive inhibitor. This inhibition disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth and immune response . The compound’s kinase inhibitory activity is attributed to its ability to form hydrogen bonds with the kinase’s active site, thereby blocking its activity .
Comparison with Similar Compounds
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine derivatives. While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . This unique kinase inhibitory property makes this compound a valuable compound for drug discovery and development .
Similar Compounds
- Pyrrolo[1,2-a]pyrazine derivatives
- Pyrrolo[3,4-b]pyrazine derivatives
- Imidazo[4,5-b]pyrazine derivatives
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-4-6(10-5)9-2-1-8-4/h1-3H,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMBRUAJJVJCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)
![2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2958167.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2958168.png)

![4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2958172.png)


![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2958179.png)


![Dispiro[3.0.35.14]nonane-7-carbaldehyde](/img/structure/B2958183.png)
![4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2958184.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2958185.png)
